
Cholesteryl hemisuccinate
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Overview
Description
Cholesteryl hemisuccinate is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with succinic acid. This compound is often used as a detergent in biochemical studies, particularly in the crystallization of membrane proteins. It mimics many properties of cholesterol, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl hemisuccinate can be synthesized through the esterification of cholesterol with succinic anhydride. The reaction typically involves the use of a catalyst, such as pyridine, and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
pH-Dependent Reactivity and Phase Behavior
The protonation state of CHEMS dictates its interactions and phase transitions:
Key Findings :
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Deprotonated CHEMS recruits cations (e.g., Na⁺, argininium⁺), increasing headgroup volume and stabilizing lamellar phases .
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Protonation reduces electrostatic repulsion, enabling hexagonal phase formation critical for membrane fusion .
Reactivity with Lipid Bilayers
CHEMS modulates membrane properties through hydrogen bonding and electrostatic interactions:
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DPPC Liposomes :
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POPC Bilayers :
Comparative Stabilization Efficacy :
Additive | ΔTₘ (°C) in DPPC | Hemolysis Reduction |
---|---|---|
Cholesterol | +3.5 | Moderate |
CHEMS | +5.2 | Significant |
Inhibition of DNA Polymerases
CHEMS selectively inhibits family X DNA polymerases (pol β, pol λ, TdT) via steric and electrostatic effects:
Target | IC₅₀ (μM) | Mechanism |
---|---|---|
pol β | 2.9 | Binds C-terminal 31 kDa domain |
pol λ | 6.3 | Disrupts substrate binding via succinate |
TdT | 6.5 | Competes with nucleotide incorporation |
Structure-Activity Relationship :
Conjugation and Polymer Functionalization
CHEMS serves as a building block for amphiphilic polymers:
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Example : Conjugation with Pluronic F127 (PF127) via DCC/DMAP-mediated esterification:
Application : Folate-conjugated CHEMS-PF127 micelles enhance tumor-targeted drug delivery .
Interactions with Membrane Proteins
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GIRK2 Channels : Binds at two sites near PIP₂-binding regions, stabilizing active conformations .
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ORL-1 GPCR : Increases thermostability by 15°C at 0.1:1 CHS:DDM ratio, forming bicelle-like micelles .
MD Simulations :
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Protonated CHEMS mimics cholesterol’s ordering effect on DPPC bilayers (|S₆₆| = 0.45 vs. 0.48 for cholesterol) .
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Deprotonated CHEMS causes lipid heterogeneity in nanodiscs, clustering near scaffold proteins .
Immunogenicity Enhancement
Scientific Research Applications
Drug Delivery Systems
Cholesteryl hemisuccinate is increasingly utilized in drug delivery systems due to its ability to form stable liposomal structures that enhance the bioavailability of therapeutic agents.
- Liposomal Drug Delivery : this compound has been incorporated into liposomes to improve the delivery of anticancer drugs. For instance, a study demonstrated that liposomes functionalized with this compound could effectively target lysosomes, enhancing intracellular drug trafficking and therapeutic efficacy against cancer cells .
- Neoglycoconjugates : The synthesis of cholesterol-based neoglycoconjugates using this compound has shown promise in enhancing the cellular binding ability of drug carriers. These constructs have been evaluated for their potential in delivering doxorubicin, a commonly used chemotherapeutic agent, demonstrating improved solubility and bioavailability .
Molecular Biology Applications
This compound exhibits selective inhibition of DNA polymerases, making it a valuable tool in molecular biology.
- Inhibition of DNA Polymerases : Research indicates that this compound selectively inhibits mammalian DNA polymerases from family X, such as pol beta and pol lambda, with IC50 values ranging from 2.9 to 6.5 µM . This selective inhibition can be leveraged in studies focusing on DNA replication and repair mechanisms.
- Impact on Lysosomal Function : this compound has been shown to alter lysosomal structure and function, contributing to lipid accumulation and inflammation in macrophages. This property is particularly relevant in studies related to atherosclerosis, where this compound mimics features of oxidized low-density lipoproteins (Ox-LDL) . The compound's ability to induce inflammatory responses through lysosomal dysfunction highlights its potential role in studying lipid metabolism disorders.
Biomimetic Applications
This compound serves as a biomimetic agent for studying membrane dynamics and protein interactions.
- Membrane Protein Crystallization : In structural biology, this compound has been investigated for its ability to mimic cholesterol in membrane environments. Simulations suggest that the protonated form of this compound closely resembles cholesterol regarding membrane ordering effects, making it suitable for creating cholesterol-rich-like environments for membrane protein crystallization . This application is crucial for understanding membrane protein structures and functions.
Case Studies and Research Findings
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
Cholesteryl hemisuccinate exerts its effects by integrating into lipid bilayers, mimicking the behavior of cholesterol. It stabilizes membrane proteins and affects membrane fluidity. The compound inhibits DNA polymerase and DNA topoisomerase, leading to the inhibition of DNA replication and repair, which contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound, essential for cell membrane structure.
Cholesteryl succinate: An oxidized form of cholesteryl hemisuccinate.
Cholesteryl esters: Various esters of cholesterol with different fatty acids.
Uniqueness
This compound is unique due to its ability to mimic cholesterol while also possessing distinct biochemical properties, such as its inhibitory effects on DNA polymerase and DNA topoisomerase. This makes it a valuable tool in both research and therapeutic applications .
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms underlying CHS's hepatoprotective and antitumor effects?
CHS inhibits DNA polymerase and topoisomerase enzymes, disrupting DNA replication, repair, and cell division. This dual inhibition reduces hepatotoxicity induced by acetaminophen (AAP) by preventing apoptosis and necrosis in liver cells. In cancer models, CHS suppresses proliferation in MCF-7 and MCF-10A cells at concentrations up to 1000 μM in vitro and reduces tumor growth in vivo at 100 mg/kg (intraperitoneal administration) in ICR mice .
Q. How is CHS employed in lipid-based nanoparticle formulations for drug delivery?
CHS is used in pH-sensitive liposomes, often combined with dioleoylphosphatidylethanolamine (DOPE) and other lipids like DSPE-PEG2000. These formulations enhance drug stability and target specificity. For example, CHS-containing liposomes improve the efficacy of cisplatin by stabilizing lipid bilayers and promoting controlled drug release .
Q. What analytical methods validate CHS as a biochemical standard for cholesterol quantification?
CHS salts (e.g., morpholine salt) are validated for use in the Liebermann-Burchard and Kiliani-Zak assays. These methods rely on CHS's solubility in polar solvents and its ability to produce absorbance profiles comparable to cholesterol, with mean differences not exceeding 2.7% in standardized tests .
Advanced Research Questions
Q. What methodological challenges arise when substituting CHS for cholesterol in membrane protein studies?
Molecular dynamics (MD) simulations reveal that CHS, unlike cholesterol, accumulates near scaffold proteins in lipid nanodiscs, creating heterogeneous lipid domains. This contrasts with cholesterol’s uniform distribution, potentially altering membrane protein function. Researchers must account for CHS’s weaker lipid-ordering effect and electrostatic interactions with phosphatidylglycerol (POPG) in experimental designs .
Q. How do structural studies resolve CHS's interaction with membrane proteins like the serotonin transporter?
X-ray crystallography identifies specific CHS binding sites near transmembrane helices, as shown in the (S)-citalopram-bound serotonin transporter structure. Fo-Fc electron density maps at 3σ resolution confirm CHS’s positioning, highlighting its role in stabilizing protein-lipid interactions .
Q. What contradictions exist in CHS's ability to mimic cholesterol in biophysical systems?
While CHS is often used as a cholesterol analog due to its solubility, MD simulations and electron paramagnetic resonance (EPR) studies demonstrate key differences:
- CHS increases lipid order less effectively than cholesterol.
- CHS clusters near proteins, whereas cholesterol distributes uniformly. These findings challenge the assumption that CHS fully replicates cholesterol’s biophysical effects .
Q. How do dose-dependent cytotoxicity profiles of CHS inform cancer therapeutic strategies?
In vitro studies show CHS inhibits MCF-7 cell growth with IC50 values in the micromolar range. In vivo, 100 mg/kg CHS mitigates AAP-induced liver damage in mice. However, its efficacy varies with lipid composition in drug-delivery systems, necessitating optimization of lipid-to-CHS ratios for targeted applications .
Q. Methodological Considerations
- Experimental Design : When testing CHS in membrane systems, use scaffold proteins (e.g., MSP1D1) to assess its distribution via EPR or fluorescence quenching .
- Data Interpretation : In structural studies, resolve CHS’s density maps at ≥3σ to distinguish it from detergent or PEG artifacts .
- Contradiction Analysis : Compare CHS and cholesterol effects using parallel MD simulations and experimental validations to address discrepancies in lipid ordering .
Properties
IUPAC Name |
4-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNARFZDISHUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.